tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate
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Overview
Description
tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate: is a chemical compound with the molecular formula C12H23NO3S and a molecular weight of 261.39 g/mol . It is known for its potential biological activity and various applications in scientific research .
Preparation Methods
The synthesis of tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate involves several steps One common method includes the reaction of diethanolamine with benzyl chloride under reflux conditions for 1 to 15 hoursThe reaction mixture is then cooled again, and di-tert-butyl dicarbonate is added, followed by hydrogenation to remove the benzyl group, yielding the final product .
Chemical Reactions Analysis
tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include palladium catalysts, thionyl chloride, and hydrogen gas. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. Its hydroxyethyl group allows it to form hydrogen bonds and interact with enzymes and receptors, influencing biological processes .
Comparison with Similar Compounds
tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate can be compared with similar compounds such as:
N-(tert-Butoxycarbonyl)ethanolamine:
Boc-2-aminoethanol: This compound is another analog with similar applications in organic synthesis and research. The uniqueness of this compound lies in its specific thian-4-yl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3S/c1-11(2,3)16-10(15)13-12(4-7-14)5-8-17-9-6-12/h14H,4-9H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZLGORELOMWQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCSCC1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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